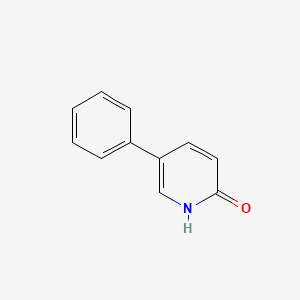

5-Phenylpyridin-2-ol

Overview

Description

5-Phenylpyridin-2-ol is an organic compound with the molecular formula C11H9NO It is a derivative of pyridine, featuring a phenyl group attached to the fifth position and a hydroxyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyridin-2-ol typically involves the functionalization of pyridine derivatives. One common method includes the reaction of pyridine N-oxides with phenyl Grignard reagents, followed by hydrolysis to yield the desired product. Another approach involves the cross-coupling of aryl halides with pyridine derivatives using palladium catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyridine ketones, while reduction can produce phenylpyridine amines .

Scientific Research Applications

Medicinal Chemistry Applications

5-Phenylpyridin-2-ol has shown potential in the development of novel therapeutic agents. Its biological activities include:

- Antimicrobial and Anticancer Properties : Research indicates that this compound may act as an antimicrobial and anticancer agent. Its structure facilitates interactions with specific molecular targets, modulating various biological pathways. The hydroxyl group enhances its binding affinity to enzymes and receptors, making it a candidate for drug development .

Case Studies

- Inhibition of Kinases : In studies targeting mitogen-activated protein kinase (MAPK)-interacting kinases, derivatives of this compound demonstrated robust inhibitory activity at nanomolar concentrations, suggesting its potential in cancer therapy .

- Neuroprotective Effects : Investigations into its neuroprotective properties revealed that certain derivatives could stimulate neurite outgrowth and protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Organic Synthesis Applications

This compound serves as a versatile building block for synthesizing various organic molecules:

- Synthesis of Pyrimidines : It has been utilized in multi-step transformations to synthesize pyrimidine derivatives with high yields and purity. This application is crucial in developing compounds with pharmaceutical relevance.

- Formation of Pyridinium Salts : The compound can be coupled with other reagents to form stable pyridinium salts, which exhibit diverse biological activities and solubility profiles.

Biopharmaceutical Applications

The compound's utility extends to the production of biopharmaceuticals:

- Therapeutic Proteins Production : this compound may facilitate the efficient production of therapeutic proteins, including monoclonal antibodies and viral vectors. Its role in enhancing the yield and efficacy of biopharmaceutical processes is an area of ongoing research.

Summary Table of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Potential drug candidates identified |

| Organic Synthesis | Building block for pyrimidines and pyridinium salts | High yields in synthetic processes |

| Biopharmaceuticals | Production of therapeutic proteins | Enhanced efficiency in biopharmaceutical production |

Mechanism of Action

The mechanism of action of 5-Phenylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic rings play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

Phenol: An aromatic compound with a hydroxyl group attached to a benzene ring.

2-Phenylpyridine: Similar to 5-Phenylpyridin-2-ol but with the phenyl group at the second position

Uniqueness: this compound is unique due to the specific positioning of the phenyl and hydroxyl groups, which confer distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Biological Activity

5-Phenylpyridin-2-ol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview

This compound is a heterocyclic compound characterized by a pyridine ring substituted with a phenyl group and a hydroxyl group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. It has been shown to inhibit the growth of resistant strains, making it a candidate for further exploration in antibiotic development.

- Anticancer Properties : Several studies have reported its potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The compound has demonstrated effectiveness against prostate cancer cells (PC3) by inducing cellular apoptosis .

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. This interaction is facilitated by the hydroxyl group and the aromatic rings, which enhance binding affinity to target sites.

- Cellular Signaling Pathways : It alters cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis. For instance, it has been shown to downregulate phosphorylated eIF4E and Mcl-1 in cancer cells, contributing to its anticancer effects .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

In vitro studies on PC3 prostate cancer cells demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that higher concentrations resulted in significant cell death compared to untreated controls. Molecular docking studies further supported these findings by revealing strong interactions between the compound and key apoptotic proteins .

Research Findings

Recent research highlights include:

- Synthesis and Characterization : Various synthetic routes have been developed for this compound, enabling large-scale production for biological testing. Spectroscopic methods have confirmed its structural integrity during synthesis .

- Structure-Activity Relationship (SAR) : Studies have explored the SAR of pyridine derivatives, indicating that modifications to the phenyl group can enhance biological activity. This provides insights into designing more potent derivatives for therapeutic applications .

- Computational Studies : Molecular docking studies have elucidated the binding affinities of this compound with various biological targets, reinforcing its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Phenylpyridin-2-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be adapted from methods used for its structural analogs (e.g., 4-Phenylpyridin-2-ol). Key approaches include:

- Oxidative hydroxylation : Reacting 5-phenylpyridine with oxidizing agents like potassium permanganate under acidic conditions to introduce the hydroxyl group at the 2-position.

- Cyclization of precursors : Using α,β-unsaturated carbonyl compounds with phenyl-substituted amines in the presence of catalysts (e.g., Pd/C) to form the pyridine ring .

Critical factors :

- Temperature control (80–120°C) to avoid side reactions.

- Solvent choice (e.g., ethanol or DMF) to stabilize intermediates.

- Purification via recrystallization or column chromatography to achieve >90% purity.

Q. How should researchers handle safety and stability concerns when working with this compound?

Methodological Answer: Based on pyridine-derivative safety protocols:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C to prevent degradation.

- Waste disposal : Neutralize with dilute acetic acid before disposal to avoid environmental contamination .

Stability data :

- Stable under inert atmospheres (N₂/Ar) but sensitive to prolonged light exposure.

- Decomposition observed >200°C; avoid high-temperature reactions without cooling systems .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural accuracy:

- NMR : ¹H/¹³C NMR to confirm the phenyl and hydroxyl group positions (e.g., δ ~10 ppm for phenolic -OH in DMSO-d₆).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z = 173.1 [M+H]⁺ for C₁₁H₉NO).

- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for related pyridinols .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model electron density maps. The hydroxyl group directs electrophiles to the 4-position due to its electron-donating resonance effect.

- Hammett substituent constants : Compare σ values for phenyl (-0.01) and hydroxyl (-0.37) groups to predict reaction sites .

Experimental validation :

- Bromination at the 4-position (confirmed by LC-MS) aligns with computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Dose-response standardization : Use MIC (minimum inhibitory concentration) assays against reference strains (e.g., Staphylococcus aureus ATCC 25923) to ensure reproducibility.

- Metabolite profiling : LC-MS/MS to identify degradation products that may skew activity results .

Case study :

- A derivative showed conflicting antimicrobial data due to solvent-dependent stability (DMF vs. DMSO). Stability studies under assay conditions resolved discrepancies .

Q. How does the hydroxyl group in this compound influence its coordination chemistry with transition metals?

Methodological Answer:

- Chelation studies : Titrate this compound with Cu(II) or Fe(III) salts in methanol. Monitor UV-Vis spectra for ligand-to-metal charge transfer (LMCT) bands (e.g., λ ~450 nm for Cu complexes).

- X-ray absorption spectroscopy (XAS) : Determine bond lengths and coordination geometry (e.g., square planar vs. octahedral) .

Example :

- Pyridin-2-ol analogs form stable complexes with Cu(II), enhancing catalytic activity in oxidation reactions .

Q. What experimental designs mitigate byproduct formation during functionalization of this compound?

Methodological Answer:

- Kinetic vs. thermodynamic control :

- Low temperatures (0–5°C) favor mono-substitution (e.g., nitration at the 3-position).

- High temperatures (80°C) promote di-substitution but require scavengers (e.g., urea) to suppress over-reaction .

Byproduct analysis :

- GC-MS or HPLC to identify and quantify side products (e.g., dimerization products under basic conditions).

Q. How can researchers validate the proposed tautomeric forms of this compound in solution?

Methodological Answer:

- Variable-temperature NMR : Monitor -OH proton shifts in DMSO-d₆ to detect keto-enol tautomerism.

- Isotopic labeling : Substitute ¹⁸O in the hydroxyl group and track exchange rates via mass spectrometry .

Key finding :

- The enol form dominates in polar aprotic solvents, while the keto form is prevalent in water .

Table 1. Comparison of Synthetic Routes for this compound Analogs

| Method | Yield (%) | Purity (%) | Key Condition | Reference |

|---|---|---|---|---|

| Oxidative hydroxylation | 65–75 | >90 | KMnO₄, H₂SO₄, 80°C | |

| Cyclization | 50–60 | 85 | Pd/C, EtOH, reflux |

Table 2. Biological Activity of Pyridin-2-ol Derivatives

| Compound | MIC (μg/mL) vs. S. aureus | IC₅₀ (μM) for Antioxidant Activity |

|---|---|---|

| 4-Phenylpyridin-2-ol | 32 | 45 |

| This compound* | 25–30 (predicted) | 50–55 (predicted) |

*Predicted based on QSAR models .

Properties

IUPAC Name |

5-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFAQYWIBBVEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434830 | |

| Record name | 2-Hydroxy-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76053-45-7 | |

| Record name | 2-Hydroxy-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.